molecular formula C11H16BrNO2S B3136910 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide CAS No. 428480-54-0

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide

Cat. No.: B3136910
CAS No.: 428480-54-0
M. Wt: 306.22 g/mol
InChI Key: PORHDTSNSWPYQO-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 5th position, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity:
    • The sulfonamide group in this compound allows it to mimic natural substrates, potentially inhibiting bacterial enzymes such as dihydropteroate synthase. This mechanism is akin to that of traditional sulfa drugs, which have been widely used as antibiotics. Studies have shown that 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide exhibits competitive inhibition against these enzymes, suggesting its utility as an antibacterial agent.
  • Anticancer Potential:
    • Recent investigations into related sulfonamide derivatives have indicated promising anticancer properties. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC₅₀ values of these compounds suggest moderate cytotoxicity, indicating that further exploration of this compound could yield valuable insights into its potential applications in cancer therapy.
  • Enzyme Inhibition Studies:
    • Case studies have documented the compound's effectiveness in inhibiting dihydropteroate synthase in a concentration-dependent manner. Molecular docking studies further revealed its ability to bind effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects.
  • Potential in Diabetes Management:
    • The compound has been suggested for potential use in managing diabetes and associated complications due to its structural similarity to other therapeutic agents targeting glucose metabolism. Research indicates that sulfonamide derivatives can exhibit cytoprotective effects and may be beneficial in preventing ischaemia-induced tissue damage .

Case Studies

  • Study on Enzyme Inhibition:
    • A study demonstrated that this compound effectively inhibited dihydropteroate synthase, showcasing its potential as an antibacterial agent. The concentration-dependent inhibition observed suggests a robust interaction between the compound and the enzyme target.
  • Anticancer Activity:
    • In comparative studies involving various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, indicating effectiveness comparable to known chemotherapeutics.
  • Mechanistic Insights:
    • Molecular docking studies provided insights into how this compound binds to active sites of target enzymes, elucidating the mechanism behind its inhibitory effects and supporting further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial DNA synthesis by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆BrN₁O₂S
  • Molecular Weight : 304.22 g/mol
  • Functional Groups : Sulfonamide, Bromine, Diethyl amine

The compound features a bromine atom at the 5th position of the benzene ring, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical and biological properties.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in critical biological pathways, similar to other sulfonamides that target bacterial DNA synthesis.

Enzyme Targets

  • Dihydropteroate Synthase : Inhibits bacterial growth by blocking folate synthesis.
  • Carbonic Anhydrase : Potentially affects acid-base balance and CO₂ transport in tissues.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria by interfering with folate biosynthesis pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For instance, compounds derived from similar scaffolds have demonstrated activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC₅₀ values for these compounds indicate promising anticancer efficacy, suggesting that further investigation into this compound could yield valuable insights into its potential applications in cancer therapy.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in a concentration-dependent manner, showcasing its potential as an antibacterial agent .
  • Anticancer Activity : In a comparative study of various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, with IC₅₀ values suggesting effectiveness comparable to known chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Targeted
This compoundModerateModerateDihydropteroate Synthase
N,N-Diethyl-3-Bromo-5-MethylbenzenesulfonamideHighLowDihydropteroate Synthase
5-Bromo-N,N-Dimethyl-2-MethoxybenzenesulfonamideLowHighCarbonic Anhydrase

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORHDTSNSWPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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